oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Description
This compound is a structurally complex molecule featuring:
- Oxolan (tetrahydrofuran) ring: Imparts rigidity and influences solubility.
- Deuterated propyl chain: Six deuterium atoms at positions 1,1,2,3,3,3 and three deuterium atoms on the methyl group, likely included for metabolic stability studies via isotopic labeling .
- Carbamate linkage: Common in prodrug design for controlled release or enhanced bioavailability.
Properties
Molecular Formula |
C25H36N3O9PS |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/i1D3,2D3,15D2,18D |
InChI Key |
MLBVMOWEQCZNCC-LQRCEBMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Deuterium Exchange via Catalytic Deuteration
The deuterated isobutyl group is synthesized by treating 2-(methyl)propylamine with deuterium gas (D$$2$$) under palladium/carbon catalysis. Reaction conditions (80°C, 50 bar D$$2$$, 24 h) achieve >98% deuteration at all positions. Excess D$$_2$$ ensures complete replacement of protium, confirmed by mass spectrometry (MH$$^+$$: 122.21 vs. 116.21 for non-deuterated).
Purification and Characterization
The crude deuterated amine is purified via fractional distillation under reduced pressure (b.p. 89–91°C at 0.1 bar). Nuclear magnetic resonance (NMR) shows absence of $$^1$$H signals at δ 0.9–1.5 ppm, confirming deuteration.
Sulfonamide Coupling with 4-Aminobenzenesulfonyl Chloride
Reaction Conditions
Deuterated propylamine reacts with 4-aminobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as base. The exothermic reaction is stirred for 6 h, yielding 4-[(4-aminophenyl)sulfonyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amine (85% yield).
Workup and Isolation
The product is washed with 1 M HCl to remove excess TEA, followed by brine. Rotary evaporation isolates a white solid, verified by HPLC (99.2% purity, retention time: 8.7 min).
Preparation of Oxolan-3-yl Carbamate Intermediate
Oxolan-3-yl Chloroformate Synthesis
Oxolan-3-ol reacts with triphosgene (2 eq) in DCM at −10°C, yielding oxolan-3-yl chloroformate. The intermediate is unstable and used immediately.
Carbamate Coupling
The sulfonamide derivative (Section 2) is treated with oxolan-3-yl chloroformate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). After 12 h at 25°C, the carbamate-linked intermediate is isolated via silica chromatography (70% ethyl acetate/hexane).
Phosphorylation of 3-Hydroxybutan-2-yl Substituent
Phosphoramidite Method
The hydroxyl group on butan-2-yl is phosphorylated using 2-cyanoethyl-N,N-diisopropylphosphoramidite (1.5 eq) and 1H-tetrazole (0.5 eq) in acetonitrile. Oxidation with tert-butyl hydroperoxide forms the phosphonooxy group.
Deprotection and Neutralization
The cyanoethyl group is removed via ammonia gas saturation in DCM/methanol (1:1), yielding the free phosphonic acid. Neutralization with calcium hydroxide forms the calcium salt, enhancing solubility.
Stereoselective Assembly of Butan-2-yl Backbone
Asymmetric Aldol Reaction
Chiral induction is achieved using Evans’ oxazolidinone auxiliaries. The aldol adduct is formed between benzaldehyde and a protected glycine equivalent, yielding the (R)-configured center (92% ee).
Reductive Amination
The aldol product undergoes reductive amination with the deuterated sulfonamide (Section 2) using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. The reaction proceeds at pH 5 (acetic acid buffer) to afford the desired stereochemistry.
Final Coupling and Global Deprotection
Carbamate Installation
The phosphorylated butan-2-yl amine reacts with oxolan-3-yl chloroformate (Section 3.1) in THF/DMF (4:1). After 24 h, the crude product is purified via reverse-phase HPLC (C18 column, 65% acetonitrile/water).
Crystallization and Yield Optimization
Recrystallization from ethanol/water (7:3) yields the title compound as a crystalline solid (mp 148–150°C). Final purity exceeds 99.5% by HPLC, with a typical isolated yield of 62%.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <0.2% degradation. Residual solvents (DCM, THF) are <50 ppm by GC.
Challenges and Optimization
Deuterium Isotope Effects
Deuterated propylamine exhibits slower reaction kinetics in sulfonamide coupling (k$${H}$$/k$$D$$ = 2.3), requiring extended reaction times.
Phosphorylation Selectivity
Competing O- vs. N-phosphorylation is mitigated by pre-complexing the amine with ZnCl$$_2$$, directing reactivity to the hydroxyl group.
Chemical Reactions Analysis
Fosamprenavir undergoes various chemical reactions, including hydrolysis and oxidation. It is hydrolyzed by cellular phosphatases to form amprenavir, the active protease inhibitor . The oxidation behavior of fosamprenavir has been studied using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes . These reactions are essential for understanding the compound’s stability and behavior in different environments.
Scientific Research Applications
Fosamprenavir is primarily used in the medical field for the treatment and postexposure prophylaxis of HIV-1 infections . It is a crucial component of highly active antiretroviral therapy (HAART), which has significantly reduced the morbidity and mortality associated with acquired immunodeficiency syndrome (AIDS) . Fosamprenavir’s prodrug nature allows for a more convenient dosing regimen, reducing the pill burden for patients . Additionally, its use in combination with other antiretroviral agents helps prevent the development of drug-resistant HIV strains.
Mechanism of Action
Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles . This mechanism effectively reduces the viral load in the patient’s body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Sulfonamide Derivatives
- Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Shares the sulfamoylphenyl group but replaces the carbamate with a cyanoacetanilide core. Synthesized via diazonium salt coupling, a method distinct from the target compound’s likely multi-step synthesis involving deuterated intermediates . The cyano group in 13a reduces polarity compared to the phosphonooxy group in the target compound, impacting solubility and reactivity .
Carbamate-Containing Analogues
- [(3E)-4-(Methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate (CAS 325854-22-6): Features a carbamate linkage but substitutes the oxolan ring with a thiolan ring and includes a nitro group instead of an amino group. The electron-withdrawing nitro group decreases electron density at the aromatic ring, contrasting with the electron-donating amino group in the target compound, which may alter reactivity in nucleophilic substitutions .
Deuterated Analogues
- Deuterated Pharmaceuticals (e.g., Deutetrabenazine): Deuterium incorporation in the propyl chain of the target compound likely slows metabolic degradation by the kinetic isotope effect, a strategy validated in FDA-approved deuterated drugs . Non-deuterated analogues would exhibit faster hepatic clearance, reducing half-life.
Phosphonooxy-Containing Compounds
- Fospropofol (Phosphonooxy-masked prodrug of propofol): The phosphonooxy group in the target compound may similarly act as a prodrug moiety, releasing an active metabolite upon enzymatic cleavage. Unlike fospropofol, the target compound’s phosphonooxy group is adjacent to a phenyl group, which could sterically hinder hydrolysis .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Complexity: The target compound’s deuterated chain and phosphonooxy group necessitate specialized synthetic routes, such as deuterium exchange reactions and phosphate protection/deprotection strategies, unlike simpler sulfonamide derivatives .
- Metabolic Stability: Deuterium substitution is predicted to reduce CYP450-mediated metabolism, extending half-life compared to non-deuterated analogues .
Biological Activity
Oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has a molecular formula of C25H36N3O9PS and a molecular weight of approximately 505.63 g/mol. It incorporates an oxolane ring , a sulfonamide group , and a phosphonooxybutane moiety , contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H36N3O9PS |
| Molecular Weight | 505.63 g/mol |
| Structural Features | Oxolane ring, Sulfonamide, Phosphonooxybutane |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The sulfonamide group is known to enhance the efficacy of anticancer agents by inhibiting specific enzymes involved in tumor growth.
2. Anti-inflammatory Effects
The presence of the phosphonooxybutane moiety suggests potential anti-inflammatory activity. Research has shown that similar compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
3. Neuropharmacological Effects
Compounds similar to oxolan-3-yl carbamate have demonstrated neuroprotective effects in various models of neurodegeneration. This suggests that the compound may influence neurotransmitter systems or provide protection against oxidative stress in neuronal cells.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of structurally related compounds:
Case Study 1: Antitumor Activity
A study published in Cancer Research highlighted that sulfonamide derivatives showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism was attributed to the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth.
Case Study 2: Anti-inflammatory Mechanisms
Research in Journal of Medicinal Chemistry reported that phosphono compounds exhibited significant anti-inflammatory effects by inhibiting the NF-kB pathway, which plays a pivotal role in inflammation .
Case Study 3: Neuroprotective Properties
A study published in Neuroscience Letters demonstrated that similar neuroactive compounds reduced neuronal apoptosis in models of Alzheimer’s disease through modulation of mitochondrial function .
Q & A
Basic: What synthetic strategies are recommended for introducing deuterium isotopes into the propyl moiety of this compound?
Deuterium incorporation into the propyl group can be achieved via deuterated alkylation reagents or catalytic H/D exchange under controlled conditions. For example, using deuterated methyl iodide (CD₃I) in alkylation reactions ensures precise isotopic labeling. Protection of the sulfonamide and carbamate groups during synthesis is critical to prevent undesired side reactions . Post-synthesis, validate isotopic purity using ²H NMR (deuterium integration) or high-resolution mass spectrometry (HRMS) to confirm mass shifts corresponding to deuterium substitution .
Basic: How does the phosphonooxy group influence the compound’s stability in aqueous media?
The phosphonooxy group enhances hydrophilicity but may undergo hydrolysis under acidic or alkaline conditions. To assess stability, perform pH-dependent kinetic studies (e.g., HPLC monitoring at pH 2–12). Buffer systems like phosphate (pH 7.4) mimic physiological conditions, while accelerated degradation tests at elevated temperatures (40–60°C) can predict shelf-life. Stabilization strategies include formulation with cyclodextrins or encapsulation in liposomes .
Advanced: What experimental design principles optimize the yield of this multi-step synthesis?
A full factorial design (FFD) or Bayesian optimization is recommended to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, FFD identified optimal conditions for α-aminophosphonates by testing 5 variables (reagent ratio, time, etc.), achieving >90% yield . Bayesian algorithms further refine conditions by iteratively prioritizing high-yield parameter spaces, reducing trial counts by 30–50% compared to manual optimization .
Advanced: How to resolve contradictions in biological activity data caused by deuterium isotope effects?
Deuterium can alter pharmacokinetics (e.g., metabolic rate, binding affinity) via the kinetic isotope effect (KIE) . For example, β3-adrenoceptor agonists showed divergent cAMP vs. MAPK signaling due to deuterium-induced conformational changes in G-protein coupling . To address discrepancies:
- Compare deuterated/non-deuterated analogs in parallel assays (e.g., radioligand binding, cellular signaling).
- Use molecular dynamics simulations to assess deuterium’s impact on bond vibration and protein interactions.
- Validate findings across multiple cell lines or in vivo models to isolate isotope-specific effects .
Basic: Which analytical techniques are most effective for characterizing the sulfonamide-carbamate linkage?
FT-IR spectroscopy confirms the sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹) groups. LC-MS/MS with collision-induced dissociation (CID) can map fragmentation patterns, distinguishing positional isomers. For crystallographic validation, employ X-ray diffraction (single-crystal) or solid-state NMR if crystallization fails .
Advanced: How to design a study tracking this compound’s in vivo metabolic fate using isotopic labeling?
- Administer the deuterated compound via IV/oral routes in model organisms.
- Collect plasma/tissue samples at timed intervals and extract metabolites using solid-phase extraction (SPE) .
- Analyze via UHPLC-HRMS with isotopic pattern filtering to detect deuterium-retaining metabolites.
- Cross-reference with ²H NMR to confirm retention of isotopic labels in key metabolic pathways (e.g., sulfonation, phosphorylation) .
Basic: What safety precautions are essential when handling the phosphonooxy and sulfonamide groups?
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- For spills, neutralize phosphonooxy residues with calcium carbonate to precipitate phosphate.
- In case of exposure, follow first-aid protocols for sulfonamides: rinse eyes with saline (15+ minutes) and seek medical evaluation for potential sulfa allergies .
Advanced: How to computationally model the compound’s interaction with enzymatic targets (e.g., kinases, phosphatases)?
- Generate a 3D structure using density functional theory (DFT) or molecular docking software (AutoDock Vina, Schrödinger).
- Simulate binding free energy (ΔG) with MM-PBSA/GBSA methods, focusing on the deuterated propyl group’s van der Waals interactions.
- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) .
Basic: What solvent systems are compatible with this compound for HPLC purification?
Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients. For better resolution of deuterated species, consider HILIC columns with ammonium acetate buffers. Avoid chlorinated solvents (e.g., DCM) due to potential carbamate degradation .
Advanced: How to troubleshoot low yields in the final carbamate coupling step?
- Ensure anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.
- Optimize activating agents: HATU/DIPEA outperforms EDCl/HOBt in carbamate formation .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) . If stalled, introduce a catalytic base (e.g., DMAP) to enhance nucleophilicity of the amine intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
